molecular formula C12H16N2S B13252342 3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane

3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B13252342
M. Wt: 220.34 g/mol
InChI Key: UFXJHNICORLRKM-UHFFFAOYSA-N
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Description

3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[321]octane is a complex organic compound that features a bicyclic structure with a pyridine ring attached via a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[32One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the resulting tricyclo[3.2.1.02.7]octane intermediate . This approach allows for the efficient construction of the bicyclic skeleton.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bicyclic structure and the presence of the pyridine ring allow it to fit into specific binding sites, potentially modulating biological pathways. Detailed studies on its mechanism of action are still ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane is unique due to its specific bicyclic structure combined with a sulfur-linked pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane is a compound that has garnered interest in pharmacological research due to its potential biological activities, particularly in relation to mu-opioid receptor modulation and as a novel class of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound exhibits significant activity as a mu-opioid receptor antagonist , which is crucial for managing conditions such as opioid-induced bowel dysfunction (OBD). By selectively antagonizing the mu-opioid receptors located in the gastrointestinal tract, it can alleviate side effects associated with opioid analgesics without compromising their central analgesic effects .

Additionally, research indicates that derivatives of 8-azabicyclo[3.2.1]octane can inhibit NAAA, an enzyme involved in the degradation of palmitoylethanolamide (PEA), a compound with anti-inflammatory properties. Inhibition of NAAA leads to increased levels of PEA, thereby enhancing its analgesic and anti-inflammatory effects at sites of inflammation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the azabicyclo framework can significantly influence biological activity. For instance, specific substitutions on the pyridine ring and variations in the azabicyclo structure have been shown to enhance potency against NAAA, with some compounds achieving IC50 values in the low nanomolar range (e.g., ARN19689 with IC50 = 0.042 μM) .

Case Study 1: Mu-Opioid Receptor Antagonism

A study focusing on the mu-opioid receptor antagonistic properties of 8-azabicyclo[3.2.1]octane derivatives demonstrated their efficacy in preclinical models for treating OBD. The results indicated that these compounds could effectively reduce gastrointestinal motility issues without inducing withdrawal symptoms typically associated with central opioid antagonism .

Case Study 2: Inhibition of NAAA

In another investigation, a novel class of pyrazole azabicyclo[3.2.1]octane sulfonamides was evaluated for their ability to inhibit NAAA. The lead compound from this study exhibited remarkable selectivity and potency, suggesting its potential utility in managing inflammatory diseases through modulation of endocannabinoid signaling pathways .

Comparative Data Table

Compound NameTarget Enzyme/ ReceptorIC50 (µM)Mechanism of Action
ARN19689NAAA0.042Non-covalent inhibition
Mu-opioid antagonistMu-opioid receptorVariesCompetitive antagonism
Pyrazole derivativeNAAA0.655Non-covalent inhibition

Properties

Molecular Formula

C12H16N2S

Molecular Weight

220.34 g/mol

IUPAC Name

3-pyridin-2-ylsulfanyl-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C12H16N2S/c1-2-6-13-12(3-1)15-11-7-9-4-5-10(8-11)14-9/h1-3,6,9-11,14H,4-5,7-8H2

InChI Key

UFXJHNICORLRKM-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)SC3=CC=CC=N3

Origin of Product

United States

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